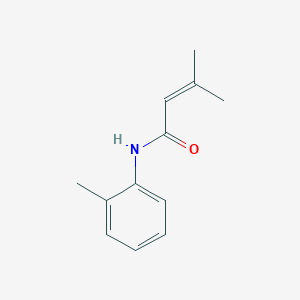

3-Methyl-N-(2-methylphenyl)but-2-enamide

Description

Structure

3D Structure

Properties

CAS No. |

108752-09-6 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3-methyl-N-(2-methylphenyl)but-2-enamide |

InChI |

InChI=1S/C12H15NO/c1-9(2)8-12(14)13-11-7-5-4-6-10(11)3/h4-8H,1-3H3,(H,13,14) |

InChI Key |

PAYZSIVVDPEWGA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=C(C)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 3 Methyl N 2 Methylphenyl but 2 Enamide and Analogues

Diverse Synthetic Approaches to N-Aryl-α,β-Unsaturated Amides

The construction of N-aryl-α,β-unsaturated amides can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope, stereoselectivity, and reaction conditions.

Amide N-Dehydrogenation Methodologies

A direct and efficient route to enamides involves the dehydrogenation of the corresponding saturated amides. A notable one-step N-dehydrogenation process utilizes the combination of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf₂O). nih.govacs.org This method serves a dual purpose where the reagents act as both an electrophilic activator for the amide and an oxidant. chemistryviews.org The reaction proceeds through the formation of an activated iminium triflate intermediate. chemistryviews.org This approach is characterized by its simple setup and broad substrate scope, accommodating both N-cyclic and N-acyclic amides without the need for pre-functionalized substrates. nih.govacs.org The reaction is typically conducted at low temperatures, such as -94 °C, in a solvent like diethyl ether. chemistryviews.org

This methodology has been successfully applied to a variety of amides with different substituents on both the carbonyl and nitrogen sides, affording the desired enamides in good to excellent yields. nih.govchemistryviews.org The synthetic utility of the resulting enamides is highlighted by their participation in downstream transformations such as cycloaddition reactions. acs.org

N-Acylation Reactions for Enamide Synthesis

A traditional and widely used method for the formation of the amide bond is through N-acylation. researchgate.net In the context of synthesizing 3-Methyl-N-(2-methylphenyl)but-2-enamide, this would involve the reaction of 2-methylaniline with 3-methyl-2-butenoyl chloride. nih.gov This reaction is a direct approach to the target molecule.

Generally, N-acylation of anilines with acyl chlorides is carried out in the presence of a base to neutralize the hydrochloric acid byproduct. reddit.com The nucleophilicity of the aniline can be a critical factor, as the lone pair of electrons on the nitrogen atom may be delocalized into the aromatic system, potentially reducing its reactivity. reddit.com In such cases, forceful deprotonation of the amine using a strong base like sodium hydride (NaH) or n-butyllithium (nBuLi) prior to the addition of the acyl chloride can facilitate the reaction. reddit.com

The choice of solvent and reaction conditions can also influence the outcome of N-acylation reactions. While many acylations proceed at room temperature, heating may be necessary for less reactive substrates. reddit.com

Horner–Wadsworth–Emmons Reactions in Stereoselective Enamide Synthesis

The Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, and it has been effectively applied to the preparation of (E)-α,β-unsaturated amides. mdpi.comnih.gov This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org In contrast to the Wittig reaction, the HWE reaction typically utilizes phosphonate-stabilized carbanions that are more nucleophilic but less basic than phosphonium ylides. wikipedia.org A significant advantage of the HWE reaction is the easy removal of the dialkylphosphate salt byproduct through aqueous extraction. wikipedia.org

The HWE reaction generally favors the formation of the (E)-alkene isomer, and the degree of stereoselectivity can be influenced by several factors, including the structure of the reactants and the reaction conditions. wikipedia.orgresearchgate.net For the synthesis of α,β-unsaturated amides, a phosphonoacetamide reagent is reacted with an aldehyde in the presence of a base. mdpi.com The stereochemical outcome is often attributed to thermodynamic control. researchgate.net

Table 1: Influence of Reaction Parameters on the Horner–Wadsworth–Emmons Reaction for the Synthesis of (E)-α,β-Unsaturated Amides

| Parameter | Effect on Reaction | Reference |

| Base | The choice of base can significantly impact the yield and stereoselectivity. Bases such as cesium carbonate and DBU have been used effectively. | mdpi.com |

| Solvent | Solvents like acetonitrile and THF are commonly employed. | mdpi.com |

| Temperature | The reaction temperature can influence both the reaction rate and the E/Z selectivity. | mdpi.com |

| Additives | Additives like lithium chloride (LiCl) can be used in conjunction with certain bases (e.g., DBU) to improve the reaction's efficiency and selectivity. | mdpi.com |

| Substrate Structure | The steric and electronic properties of both the phosphonoacetamide and the aldehyde can affect the stereoselectivity of the olefination. Aromatic aldehydes, for instance, often yield almost exclusively (E)-alkenes. | wikipedia.org |

Condensation Reactions Involving Enamine or Enaminoamide Precursors

While not a direct synthesis of the target compound, condensation reactions involving enamine precursors are relevant to the broader class of enamides. Enamines, which are typically formed from the condensation of a ketone or aldehyde with a secondary amine, are electronically similar to enolates and can act as potent nucleophiles.

No direct condensation reactions for the synthesis of this compound were found in the provided search results. However, the synthesis of the precursor, 3-methyl-2-butenoic acid, can be achieved through methods such as the haloform reaction of mesityl oxide or the oxidation of 3-methyl-2-butenal. google.comgoogle.com This acid could then be converted to the corresponding acyl chloride for subsequent N-acylation.

Mechanistic Studies of this compound Formation

While specific mechanistic studies for the formation of this compound were not explicitly found, the mechanisms of the most probable synthetic routes, N-acylation and the Horner-Wadsworth-Emmons reaction, are well-established.

In the case of N-acylation , the reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methyl-2-butenoyl chloride. This is followed by the elimination of the chloride leaving group, forming the amide bond. The presence of a base is crucial to neutralize the HCl generated during the reaction.

The Horner-Wadsworth-Emmons reaction mechanism begins with the deprotonation of the phosphonoacetamide by a base to form a phosphonate carbanion. wikipedia.org This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde (in a hypothetical HWE synthesis of an analogue). wikipedia.org This addition is the rate-limiting step and leads to the formation of an oxaphosphetane intermediate. nrochemistry.comnih.gov The subsequent elimination of the oxaphosphetane yields the α,β-unsaturated amide and a water-soluble dialkylphosphate byproduct. wikipedia.org The stereoselectivity of the HWE reaction, which predominantly yields the (E)-isomer, is determined by the relative stability of the transition states leading to the different stereoisomers of the oxaphosphetane intermediate. nih.gov Computational studies have shown that the transition state leading to the trans-olefin is generally more stable. nih.gov

Elucidation of Reaction Pathways and Transition States

Understanding the reaction pathways for the synthesis of N-aryl enamides is crucial for optimizing reaction conditions and achieving desired stereoselectivity. One-step protocols for the three-component 1,2-methylamidation of alkynes offer a direct strategy for synthesizing methyl-containing enamide scaffolds. d-nb.info

A proposed mechanism for a copper-catalyzed three-component reaction involving picolinamide derivatives, alkynes, and a methylation reagent (dicumyl peroxide, DCP) highlights the importance of a coordinating activation strategy. d-nb.info The reaction is thought to proceed through the following key steps:

Formation of a Metallacyclic Intermediate: The metal catalyst reacts with the substrate containing a coordinating group (like the pyridine nitrogen in picolinamide) to form a metallacyclic species.

Radical Generation: The peroxide (DCP) decomposes under thermal conditions to generate methyl radicals.

Radical Addition and C-C Bond Formation: The alkyne inserts into the metallacycle, and a methyl radical is captured, leading to the formation of a C-C bond.

Reductive Elimination: The desired N-vinyl amide product is formed via reductive elimination.

Catalyst Regeneration: The low-valent Cu(I) catalyst is reoxidized by the peroxide, completing the catalytic cycle. d-nb.info

This pathway underscores the critical role of the coordinating group in facilitating the reaction and guiding the formation of the enamide product. d-nb.info

Influence of Catalysts and Reagents on Reaction Mechanisms

The choice of catalysts and reagents profoundly impacts the efficiency and outcome of enamide synthesis. In the copper-catalyzed 1,2-methylamidation of alkynes, various catalysts and peroxides have been screened to determine optimal conditions.

For instance, using Cu(acac)₂ as the catalyst with dicumyl peroxide (DCP) as the methyl source in benzene at 120°C resulted in a 68% yield of the methylated enamide derivative. d-nb.info The investigation into different reaction parameters revealed the following:

Catalyst: While various copper catalysts provided comparable results, other metal salts like Ni(acac)₂, Mn(acac)₂, Fe(acac)₂, and Co(acac)₂ showed no reactivity for this specific transformation. d-nb.info

Peroxide Source: The choice of peroxide was critical, with DCP being superior to others like DTBP, TBPB, and TBHP, which led to decreased yields. d-nb.info

| Entry | Catalyst | Peroxide | Yield (%) |

|---|---|---|---|

| 1 | Cu(acac)₂ | DTBP | <20 |

| 2 | Cu(acac)₂ | TBHP | <20 |

| 3 | Cu(acac)₂ | DCP | 68 |

| 4 | Cu(OAc)₂ | DCP | 65 |

| 5 | Ni(acac)₂ | DCP | No Reaction |

Another synthetic approach involves the direct N-dehydrogenation of amides. A novel, one-step method employs the combination of LiHMDS (lithium bis(trimethylsilyl)amide) and triflic anhydride. acs.org In this reaction, triflic anhydride serves as both an electrophilic activator of the amide and the oxidant, highlighting how an unconventional combination of reagents can open new synthetic routes. acs.org

Chemical Reactivity and Derivatization of the But-2-enamide Moiety

The but-2-enamide moiety is an α,β-unsaturated system, which imparts a rich and versatile chemical reactivity profile, making it a valuable building block in organic synthesis.

Michael Addition Reactions of α,β-Unsaturated Amides

The Michael addition, or conjugate 1,4-addition, is a cornerstone reaction for α,β-unsaturated carbonyl compounds, including enamides like this compound. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enamide (the Michael acceptor). wikipedia.orgmasterorganicchemistry.com

The general mechanism involves three key steps:

Nucleophile Formation: A base deprotonates the Michael donor (e.g., a malonate, nitroalkane, or β-ketoester) to form a resonance-stabilized carbanion or enolate. masterorganicchemistry.comorganic-chemistry.org

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the but-2-enamide double bond. masterorganicchemistry.com This breaks the C=C π-bond and forms a new C-C single bond, resulting in a new enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is protonated by the conjugate acid of the base or the solvent to yield the final 1,4-adduct. masterorganicchemistry.comyoutube.com

The driving force for the reaction is the formation of a strong C-C single bond at the expense of a weaker C-C π-bond. masterorganicchemistry.com A wide variety of nucleophiles can be employed in Michael additions, including doubly stabilized carbanions, organocuprates, amines, thiols, and enamines. wikipedia.orgmasterorganicchemistry.com

Cycloaddition Reactions and Ring Deconstruction

The double bond of the enamide moiety can participate in various cycloaddition reactions, providing rapid access to complex nitrogen-containing heterocyclic structures.

A notable example is the enamide-benzyne [2+2] cycloaddition. nih.gov This reaction can be part of a highly stereoselective tandem process: a [2+2] cycloaddition is followed by a pericyclic ring-opening and an intramolecular N-tethered [4+2] cycloaddition. nih.gov This sequence allows for the efficient assembly of aza-tricycles from simple enamides. For instance, an enamide tethered with an olefin can react with a benzyne precursor to give the corresponding aza-tricycle in high yield and as a single diastereomer. nih.gov

Photochemical [2+2] cycloadditions are also a common transformation for related systems. While N-alkyl maleimides can react with alkenes under UV irradiation without a catalyst, analogous reactions with N-aryl maleimides often require a photosensitizer, such as thioxanthone, under visible light irradiation to proceed efficiently. nih.govresearchgate.net This suggests that the N-(2-methylphenyl) group in the target compound would likely influence the conditions required for photochemical cycloadditions. The synthetic utility of enamides formed through direct amide oxidation has been demonstrated in cycloadditions and subsequent ring deconstructions. acs.org

Electrophilic and Nucleophilic Transformations

The enamide functional group can react with both electrophiles and nucleophiles. A photoredox-catalyzed approach demonstrates the addition of an electrophilic radical to an enamide. researchgate.net This addition generates a cationic iminium intermediate, which is a powerful electrophile. This intermediate can then be intercepted by a nucleophile, such as an arylamine, to form N-acyl-N′-aryl-N,N′-aminals. researchgate.net This transformation highlights the dual reactivity of the enamide, first reacting with a radical and then generating an electrophilic center for subsequent nucleophilic attack.

Furthermore, the reaction of analogous N-aryl-3-enamides in a nickel-catalyzed hydroamination with anthranils (electrophilic amination reagents) showcases the versatility of the enamide double bond. acs.org This process involves the oxidative addition of the transition metal to the N-O bond of anthranil, creating an electrophilic arylnitrene species that ultimately leads to C-N bond formation across the alkene. acs.org

Oxidation and Reduction Pathways of Analogous Enamides

The synthesis of enamides often involves the oxidation of the corresponding saturated amides. Therefore, the reverse reaction, the reduction of the enamide, is a fundamental transformation. While specific reduction pathways for this compound are not detailed in the provided context, standard alkene reduction methods are generally applicable. Catalytic hydrogenation, for example, would be expected to reduce the carbon-carbon double bond of the but-2-enamide moiety to yield the corresponding saturated amide, 3-Methyl-N-(2-methylphenyl)butanamide.

Conversely, the direct dehydrogenation (oxidation) of amides is a key strategy for enamide synthesis. acs.org Methods include using an azide radical to selectively abstract N-α-C–H bonds, leading to an oxidative desaturation. digitellinc.com Another novel method for the N-dehydrogenation of amides to enamides involves using LiHMDS and triflic anhydride, where the anhydride acts as the oxidant. acs.org These oxidative processes are crucial for accessing the versatile enamide functionality from more readily available saturated amide precursors.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl N 2 Methylphenyl but 2 Enamide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. spectroscopyonline.com For 3-Methyl-N-(2-methylphenyl)but-2-enamide, these methods are crucial for confirming the presence of the key amide and alkene moieties.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by characteristic absorption bands of the amide group. spcmc.ac.in The N-H stretching vibration will appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. acs.org The exact position will be influenced by hydrogen bonding. The C=O stretching vibration, often referred to as the Amide I band, is anticipated to be a strong absorption in the range of 1630-1680 cm⁻¹. spcmc.ac.inacs.org The N-H bending vibration, or Amide II band, is typically observed around 1510-1570 cm⁻¹. acs.org Additionally, the C=C stretching vibration of the enamide system is expected to appear in the 1600-1680 cm⁻¹ region, potentially overlapping with the Amide I band.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. pitt.edu While the C=O stretch is also observable in the Raman spectrum, the C=C double bond and the aromatic ring stretching vibrations often give rise to strong Raman signals. researchgate.netnih.gov The symmetric stretching of the aromatic ring is expected to produce a prominent band. Raman spectroscopy can be particularly useful for studying the solid-state structure and intermolecular interactions. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | IR | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic/Aliphatic) | IR, Raman | 2850 - 3100 | Medium-Strong |

| C=O Stretch (Amide I) | IR, Raman | 1630 - 1680 | Strong (IR), Medium (Raman) |

| C=C Stretch | IR, Raman | 1600 - 1680 | Medium |

| N-H Bend (Amide II) | IR | 1510 - 1570 | Medium-Strong |

| C-N Stretch (Amide III) | IR, Raman | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) corresponding to its molecular weight. The fragmentation of this molecular ion will likely proceed through several characteristic pathways for amides and N-aryl compounds.

Predicted Fragmentation Pathways:

α-Cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the formation of an acylium ion.

McLafferty Rearrangement: If sterically feasible, a γ-hydrogen transfer from the butenyl chain to the carbonyl oxygen, followed by cleavage of the α,β-bond, can occur.

Cleavage of the N-aryl bond: Fragmentation can occur at the bond between the nitrogen and the phenyl ring.

Loss of small neutral molecules: The fragmentation cascade may involve the loss of stable neutral molecules such as CO.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| 189 | [C₁₂H₁₅NO]⁺˙ | Molecular Ion |

| 174 | [C₁₁H₁₂NO]⁺ | Loss of a methyl radical (CH₃) |

| 106 | [C₇H₈N]⁺ | Cleavage of the C-N bond |

| 83 | [C₅H₇O]⁺ | α-Cleavage at the carbonyl group |

X-ray Crystallography for Solid-State Structural Determination

While the aforementioned spectroscopic techniques provide a wealth of information about the molecule's connectivity and conformation in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would reveal crucial details about its molecular geometry, including bond lengths, bond angles, and torsion angles.

Insights from the crystal structure of the related compound, 3-Methyl-N-(2-methylphenyl)benzamide, suggest that the conformation of the amide linkage and the relative orientation of the aromatic rings are key structural features. In the solid state, intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, are expected to play a significant role in dictating the crystal packing. The crystal structure would provide a detailed understanding of how these molecules self-assemble in the solid state. The planarity of the amide group and the torsion angles between the amide plane and the aromatic ring, as well as the butenyl group, would be precisely determined. semanticscholar.org

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

Due to the absence of specific experimental crystallographic data for this compound, a detailed analysis of its precise bond lengths, bond angles, and torsional angles cannot be definitively presented. However, based on established principles of chemical bonding and the known structures of similar N-aryl amide compounds, we can predict the expected geometric parameters.

The bond lengths within the but-2-enamide fragment are expected to reflect its unsaturated nature, with the C=C double bond being significantly shorter than a typical C-C single bond. The methyl groups attached to this moiety will exhibit standard C-H bond lengths. In the 2-methylphenyl ring, the aromatic C-C bonds will have lengths intermediate between those of single and double bonds, and the C-H bonds will be of typical aromatic C-H length. The bond connecting the amide nitrogen to the phenyl ring is a critical parameter that influences the relative orientation of the two main molecular fragments.

The bond angles around the sp2 hybridized carbon and nitrogen atoms of the amide group are predicted to be approximately 120°. Similarly, the angles within the aromatic ring will be close to 120°, with some deviation expected due to the presence of the methyl substituent. The torsional angles, particularly the dihedral angle between the plane of the amide group and the plane of the phenyl ring, are crucial in defining the three-dimensional shape of the molecule. This angle is influenced by steric hindrance between the carbonyl oxygen, the N-H proton, and the ortho-methyl group on the phenyl ring. For a related compound, 3-Methyl-N-(2-methylphenyl)benzamide, the central amide group is twisted out of the plane of both the benzoyl and anilino rings, suggesting a non-planar conformation is likely for this compound as well to alleviate steric strain.

Table 1: Predicted Bond Parameters for this compound (Note: These are theoretical values based on analogous structures and chemical principles, not experimental data.)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N (amide) | ~1.33 Å |

| Bond Length | N-C (aryl) | ~1.43 Å |

| Bond Length | C=C | ~1.34 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C | ~120° |

| Bond Angle | C=C-C | ~125° |

| Torsional Angle | C(aryl)-N-C(carbonyl)-C | Variable, non-zero |

Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of this compound molecules will be governed by a variety of intermolecular forces. The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group) strongly suggests that hydrogen bonding will be a dominant feature in its crystal lattice.

It is highly probable that molecules of this compound will form hydrogen-bonded chains or dimers. In a common motif for secondary amides, the N-H of one molecule donates a hydrogen bond to the C=O of a neighboring molecule, leading to the formation of one-dimensional chains. The specific arrangement and directionality of these chains will be influenced by the steric demands of the methyl groups on both the butenamide and phenyl moieties.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H | C=O | Primary driving force for crystal packing |

| Weak Hydrogen Bond | C-H (methyl/aryl) | C=O | Directional, contributes to stability |

| Weak Hydrogen Bond | C-H (methyl/butenyl) | π-system (aryl ring) | Contributes to packing efficiency |

| van der Waals Forces | All atoms | All atoms | Non-directional, space-filling |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Methyl N 2 Methylphenyl but 2 Enamide Derivatives

Design and Synthesis of N-Aryl-α,β-Unsaturated Amide Analogues

The design and synthesis of analogues of 3-Methyl-N-(2-methylphenyl)but-2-enamide are pivotal for establishing robust SAR. By systematically altering different parts of the molecule, researchers can identify key structural features responsible for its biological activity. The general structure of these N-aryl-α,β-unsaturated amides offers several points for modification, primarily the aromatic ring, the amide nitrogen, and the α,β-unsaturated chain.

The nature and position of substituents on the N-aryl ring play a crucial role in modulating the biological activity of these compounds. Studies on related N-aryl amides have shown that both electronic and steric effects of the substituents are important.

Research on a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which share the N-aryl amide scaffold, revealed that the introduction of electron-withdrawing groups, such as halogens, on the aromatic ring can significantly influence fungicidal activity. For instance, the presence of dichloro-substituents on the nicotinamide ring of certain derivatives led to potent activity against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. mdpi.com The fungicidal activity was found to be sensitive to the substitution pattern on the thiophene (B33073) ring as well. mdpi.com

In a study of N-aryl amides as chemical exchange saturation transfer (CEST) magnetic resonance imaging (MRI) contrast agents, it was observed that para-electron withdrawing substitutions on the anilide ring resulted in the largest chemical shift differences. nih.gov Conversely, ortho-substituents with electron-donating and steric effects, such as methyl or methoxy (B1213986) groups, led to a reduction in both the chemical shift difference and the exchange rate. nih.gov While not directly related to fungicidal activity, this demonstrates the significant impact of aromatic substituents on the electronic environment of the amide proton.

Furthermore, the acidity of the amide proton, influenced by the substituents on the aryl ring, can affect intermolecular interactions and, consequently, biological activity. A significant negative correlation has been observed between the pKa of the aryl amide proton and the chemical exchange rate in CEST imaging, indicating that a lower pKa (higher acidity) leads to a faster exchange. nih.gov

The substitution on the amide nitrogen itself is also a critical determinant of activity. In a study on pyrrolidine (B122466) amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the substituents on the amide nitrogen were explored. nih.gov The structure-activity relationship data indicated that small, lipophilic 3-phenyl substituents were preferred for optimal potency. nih.gov

The following table presents data on the fungicidal activity of some N-(thiophen-2-yl) nicotinamide derivatives, illustrating the effect of substituents on the aromatic ring.

| Compound | Rn | R1 | R2 | R3 | EC50 (mg/L) against P. cubensis |

| 4f | 5,6-Cl2 | OC2H5 | CH3 | CN | 1.96 |

| 4r | 5,6-Cl2 | OC2H5 | C2H5 | CN | 7.53 |

| 4s | 5,6-Cl2 | OC2H5 | CH3 | H | > 400 |

| 4i | 5,6-Cl2 | OCH3 | CH3 | CN | Not specified |

| 4o | 5,6-Cl2 | NHCH3 | CH3 | CN | > 400 |

Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives. mdpi.com

The α,β-unsaturated amide moiety is a key feature of these molecules and is known to be a Michael acceptor, which can be important for their biological activity. Modifications to this part of the molecule can have a profound impact on reactivity and, consequently, biological efficacy.

In a study on novel α,β-unsaturated amide derivatives as antifungals, this moiety was introduced to replace an unstable coumarin (B35378) ring from a lead compound. nih.gov This modification not only increased the metabolic stability but also maintained the antifungal activity, including against resistant strains. nih.gov This highlights the importance of the α,β-unsaturated system as a pharmacophore.

The reactivity of the α,β-unsaturated carbonyl system can be tuned by modifying the α-position, a strategy that can lead to new derivatives with altered biological profiles. nih.gov The electronic properties of this system dictate its reactivity in processes such as Michael addition, radical scavenging, and oxidation. nih.gov

The synthesis of α,β-unsaturated amides can be achieved through various methods, including the Horner-Wadsworth-Emmons reaction, which has been used for the mechanosynthesis of piperlotines, a class of natural products containing this moiety. mdpi.com Palladium-catalyzed hydroaminocarbonylation of unsymmetrical internal alkynes is another regio- and stereoselective method to produce (E)-α,β-unsaturated amides. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. These models can be valuable tools in the design of new, more potent analogues.

In the development of QSAR models for N-aryl-α,β-unsaturated amides and related compounds, various molecular descriptors are employed to quantify different aspects of the molecular structure. These descriptors often include parameters related to lipophilicity, electronic effects, and steric properties.

A QSAR study on a series of novel aromatic carboxylic acid amides with fungicidal activity utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com These 3D-QSAR models provide insights into the steric, electrostatic, and hydrogen bond donor/acceptor fields that are favorable or unfavorable for activity. For instance, in the CoMFA model for activity against Pythium aphanidermatum, the steric and electrostatic fields contributed significantly to the model's predictive power. mdpi.com The CoMSIA model further highlighted the importance of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com

In another QSAR study on xanthone (B1684191) derivatives with cytotoxic activity, descriptors such as net atomic charges at specific carbon atoms, dipole moment, and the logarithm of the partition coefficient (logP) were found to be most responsible for the compounds' activity. dovepress.com The resulting QSAR equation demonstrated a good correlation between these descriptors and the observed cytotoxic activity. dovepress.com

For a series of fatty acid amide hydrolase (FAAH) inhibitors, a QSAR analysis was performed on N-substituted carbamic acid biphenyl-3-yl esters. nih.gov While a simple correlation between the logarithm of the inhibitory concentration (pIC50) and calculated logP values was poor, more complex QSAR models were able to provide a better understanding of the structure-activity relationships. nih.gov

The following table presents a hypothetical QSAR equation for a series of fungicidal compounds, illustrating the correlation of molecular descriptors with activity.

| Descriptor | Coefficient | Description |

| logP | +0.540 | Logarithm of the partition coefficient, representing lipophilicity. |

| qC1 | -8.124 | Net atomic charge at carbon atom 1, representing an electronic parameter. |

| qC2 | -35.088 | Net atomic charge at carbon atom 2, representing an electronic parameter. |

| qC3 | -6.008 | Net atomic charge at carbon atom 3, representing an electronic parameter. |

| u | +1.831 | Dipole moment, representing the polarity of the molecule. |

This is an example QSAR equation from a study on xanthone derivatives and is presented here for illustrative purposes of the types of descriptors used. dovepress.com

Stereochemical Influences on Chemical and Biological Properties

Stereochemistry can play a profound role in the biological activity of molecules, as stereoisomers can exhibit different interactions with chiral biological targets such as enzymes and receptors. The α,β-unsaturated amide structure allows for the possibility of E/Z isomerism around the double bond.

The biological activity of many natural products and synthetic compounds, including fungicides and insecticides, is highly dependent on their stereochemistry. nih.gov For instance, the different stereoisomers of a chiral pesticide can have varying levels of efficacy and toxicity. nih.gov

In the synthesis of piperlotines, which are α,β-unsaturated amides, the Horner-Wadsworth-Emmons reaction under mechanochemical conditions afforded only the (E)-diastereomer, indicating a high degree of stereoselectivity in the synthesis. mdpi.com This is significant as the specific geometry of the double bond can be crucial for biological activity.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research should focus on developing and optimizing synthetic strategies that are not only high-yielding but also stereoselective, given the presence of a double bond in the butenamide moiety. The exploration of greener synthetic methods, minimizing the use of hazardous reagents and solvents, would also be a valuable contribution.

Table 1: Potential Synthetic Starting Materials

| Reactant 1 | Reactant 2 | Potential Catalyst/Reagent |

| 3-Methylbut-2-enoic acid | 2-Methylaniline | Thionyl chloride, DCC/DMAP |

| 3-Methylbut-2-enoyl chloride | 2-Methylaniline | Pyridine, Triethylamine |

Advanced Computational Modeling for Mechanism Prediction and Property Optimization

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and potential reactivity of 3-Methyl-N-(2-methylphenyl)but-2-enamide. Density Functional Theory (DFT) calculations could be employed to determine its three-dimensional structure, electronic properties (such as HOMO-LUMO gap), and spectroscopic signatures (e.g., IR, NMR spectra).

Molecular dynamics simulations could provide insights into its conformational flexibility and potential interactions with biological macromolecules. These computational models can guide future experimental work by predicting reaction mechanisms for its synthesis and identifying potential biological targets.

Exploration of Undiscovered Biological Activities and Target Identification

The biological activity of this compound is currently unknown. The amide functionality is a common feature in many biologically active compounds, suggesting that this molecule could possess interesting pharmacological properties.

Initial research efforts should involve broad-spectrum screening to identify any potential bioactivity, such as antimicrobial, antifungal, anti-inflammatory, or anticancer effects. Should any activity be identified, subsequent studies would focus on target identification and mechanism of action elucidation. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogues, would be crucial for optimizing any observed biological effects.

Integration into Complex Molecular Architectures and Functional Materials

The structural features of this compound, including the amide linkage and the vinyl group, make it a potential building block for more complex molecules and functional materials. The double bond could be utilized in polymerization reactions to create novel polymers with specific thermal or mechanical properties.

Furthermore, the aromatic ring and the amide group could engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are essential for the self-assembly of supramolecular structures. Investigating the incorporation of this molecule into metal-organic frameworks (MOFs) or other functional materials could lead to applications in areas such as catalysis, gas storage, or sensing.

Q & A

Q. Example protocol :

| Step | Parameter | Condition |

|---|---|---|

| 1 | Reactants | m-Toluic acid derivative + 2-methylaniline |

| 2 | Catalyst/Solvent | Pyridine |

| 3 | Temperature | Reflux (110°C) |

| 4 | Characterization | IR (C=O ~1660 cm⁻¹), NMR (δ 2.3–2.7 ppm for CH₃ groups) |

Advanced: How can computational methods (e.g., DFT) resolve contradictions in reaction outcomes for enamide derivatives?

Answer:

Density Functional Theory (DFT) calculations elucidate electronic factors influencing reactivity. For example:

- Frontier orbital analysis : The HOMO of the amine and LUMO of the carbonyl group determine nucleophilic/electrophilic interactions. Substituents on the phenyl ring (e.g., methyl groups) modulate electron density, affecting reaction pathways .

- Transition-state modeling : Predicts whether amidation or cyclization dominates under varying conditions (e.g., excess protonating agents favor benzimidazole formation) .

- Validation : Compare computed IR/NMR spectra with experimental data to confirm intermediate structures .

Case study : DFT analysis of this compound analogs revealed steric hindrance from the methyl group reduces cyclization efficiency, prioritizing amide formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR spectroscopy : Confirm C=O (1660–1680 cm⁻¹) and NH (3300–3470 cm⁻¹) stretches. Absence of OH peaks excludes carboxylic acid impurities .

- ¹H/¹³C NMR :

- δ 2.3–2.7 ppm: Methyl groups on the phenyl and enamide backbone .

- δ 6.5–8.2 ppm: Aromatic protons from the 2-methylphenyl group .

- δ 5.5–6.2 ppm: Olefinic protons (C=C) in the enamide .

- GC-MS : Molecular ion peaks (e.g., m/z ~217 for the parent ion) and fragmentation patterns validate purity .

Advanced: How can crystallographic tools (e.g., SHELX, ORTEP-3) resolve structural ambiguities in enamide derivatives?

Answer:

- Single-crystal X-ray diffraction :

- Twinning analysis : SHELXE handles twinned crystals common in flexible enamide structures .

- Validation : Compare experimental vs. computed (DFT) geometries to confirm stereoelectronic effects .

Example : A crystal structure of a related enamide (C11H12N4) resolved torsional angles between the phenyl and enamide groups, confirming non-coplanarity due to steric effects .

Basic: How do substituents on the phenyl ring influence the biological activity of enamide derivatives?

Answer:

- Electron-donating groups (e.g., methyl) : Enhance lipophilicity, improving membrane permeability in enzyme inhibition assays .

- Steric effects : Bulky substituents (e.g., 2-methyl) may reduce binding affinity to target receptors by obstructing key interactions .

- Experimental validation :

Advanced: How can researchers address discrepancies in reported synthetic yields or spectroscopic data?

Answer:

- Reproducibility checks : Standardize solvent purity, drying methods, and reaction monitoring (e.g., TLC).

- Data cross-validation :

- Meta-analysis : Review reaction parameters (e.g., stoichiometry, catalyst) from conflicting studies to identify critical variables .

Basic: What stability tests are recommended for this compound under laboratory conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.